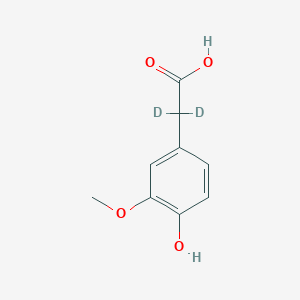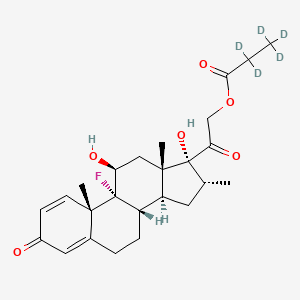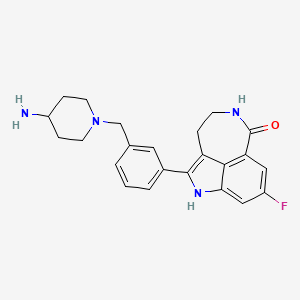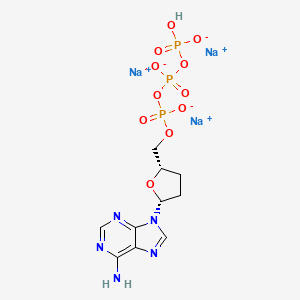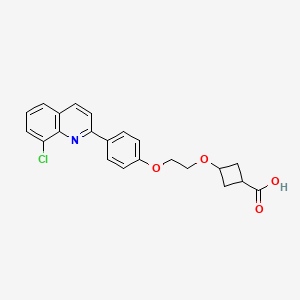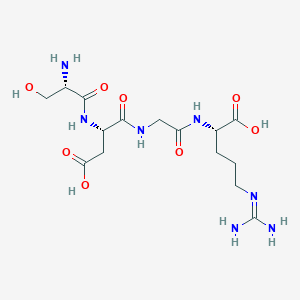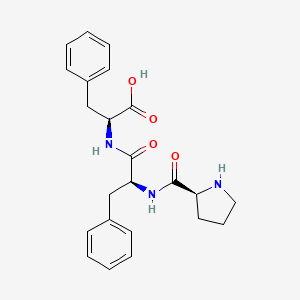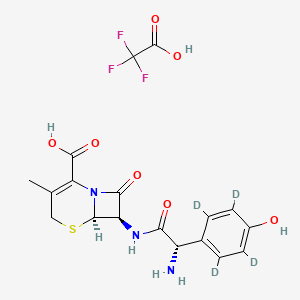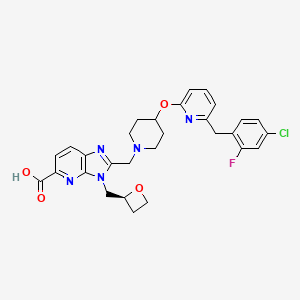
GLP-1R agonist 10
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
GLP-1R agonist 10 is a synthetic compound designed to mimic the effects of glucagon-like peptide-1 (GLP-1) by activating the GLP-1 receptor. This receptor is a class B G-protein coupled receptor predominantly found in pancreatic beta cells. Activation of the GLP-1 receptor plays a crucial role in regulating glucose homeostasis by stimulating insulin secretion and inhibiting glucagon release. This compound has shown promise in the treatment of type 2 diabetes mellitus and obesity due to its ability to enhance insulin secretion, promote beta cell proliferation, and reduce body weight .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of GLP-1R agonist 10 involves the modification of the GLP-1 peptide structure to enhance its stability and efficacy. One common approach is the substitution of specific amino acids in the peptide sequence. For instance, replacing the native glutamate residue with cysteic acid at the third position from the N-terminus has been shown to produce a highly active GLP-1 analogue . The synthetic route typically involves solid-phase peptide synthesis, followed by purification using high-performance liquid chromatography (HPLC).
Industrial Production Methods: Industrial production of this compound involves large-scale peptide synthesis using automated peptide synthesizers. The process includes the sequential addition of protected amino acids to a solid support, followed by deprotection and cleavage from the resin. The crude peptide is then purified using preparative HPLC and lyophilized to obtain the final product .
化学反应分析
Types of Reactions: GLP-1R agonist 10 undergoes various chemical reactions, including:
Oxidation: The peptide can be oxidized to form disulfide bonds, which are crucial for maintaining its three-dimensional structure.
Reduction: Reduction reactions can break disulfide bonds, leading to the linearization of the peptide.
Substitution: Amino acid residues in the peptide can be substituted to enhance its stability and activity.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in aqueous solution.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Major Products Formed:
Oxidation: Formation of disulfide-bonded cyclic peptides.
Reduction: Linear peptides with free thiol groups.
Substitution: Modified peptides with enhanced stability and activity.
科学研究应用
GLP-1R agonist 10 has a wide range of scientific research applications:
Chemistry: Used as a tool to study the structure-activity relationship of GLP-1 analogues and their interactions with the GLP-1 receptor.
Biology: Investigated for its role in promoting beta cell proliferation and survival, as well as its effects on glucose metabolism.
Medicine: Clinically evaluated for the treatment of type 2 diabetes mellitus and obesity. .
Industry: Utilized in the development of long-acting GLP-1 analogues for therapeutic use.
作用机制
GLP-1R agonist 10 exerts its effects by binding to the GLP-1 receptor on pancreatic beta cells. This binding activates the receptor, leading to the stimulation of adenylate cyclase and an increase in cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP activates protein kinase A (PKA), which in turn enhances insulin secretion and inhibits glucagon release. Additionally, this compound promotes beta cell proliferation and survival through the activation of various intracellular signaling pathways, including the phosphoinositide 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK) pathways .
相似化合物的比较
GLP-1R agonist 10 is compared with other GLP-1 receptor agonists such as exendin-4, liraglutide, and semaglutide. While all these compounds activate the GLP-1 receptor, this compound is unique due to its specific amino acid modifications that enhance its stability and activity. Similar compounds include:
Exendin-4: A naturally occurring peptide with a longer half-life than native GLP-1.
Liraglutide: A GLP-1 analogue with a fatty acid chain that prolongs its action.
Semaglutide: A long-acting GLP-1 analogue with modifications that enhance its stability and efficacy
This compound stands out due to its unique modifications that provide enhanced stability and activity, making it a promising candidate for therapeutic applications.
属性
分子式 |
C29H29ClFN5O4 |
|---|---|
分子量 |
566.0 g/mol |
IUPAC 名称 |
2-[[4-[6-[(4-chloro-2-fluorophenyl)methyl]pyridin-2-yl]oxypiperidin-1-yl]methyl]-3-[[(2S)-oxetan-2-yl]methyl]imidazo[4,5-b]pyridine-5-carboxylic acid |
InChI |
InChI=1S/C29H29ClFN5O4/c30-19-5-4-18(23(31)15-19)14-20-2-1-3-27(32-20)40-21-8-11-35(12-9-21)17-26-33-24-6-7-25(29(37)38)34-28(24)36(26)16-22-10-13-39-22/h1-7,15,21-22H,8-14,16-17H2,(H,37,38)/t22-/m0/s1 |
InChI 键 |
SDHYTOOEXFYXIT-QFIPXVFZSA-N |
手性 SMILES |
C1CO[C@@H]1CN2C(=NC3=C2N=C(C=C3)C(=O)O)CN4CCC(CC4)OC5=CC=CC(=N5)CC6=C(C=C(C=C6)Cl)F |
规范 SMILES |
C1CN(CCC1OC2=CC=CC(=N2)CC3=C(C=C(C=C3)Cl)F)CC4=NC5=C(N4CC6CCO6)N=C(C=C5)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


